2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid
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Overview
Description
2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, including reduced basicity and reactivity compared to their chlorinated and brominated counterparts
Preparation Methods
The synthesis of 2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid involves several steps. One common method includes the fluorination of pyridine derivatives. For instance, 3-Hydroxy-2-fluoropyridine can be prepared from 2-amino-3-hydroxypyridine by diazotization with sodium nitrite in hydrofluoroboric acid solution . Industrial production methods often involve the use of complex fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures .
Chemical Reactions Analysis
2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura cross-coupling, which is widely used for forming carbon-carbon bonds.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to various biological targets . This property is exploited in the design of pharmaceuticals and agrochemicals to enhance their efficacy and selectivity .
Comparison with Similar Compounds
2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid can be compared with other fluorinated pyridines, such as:
2-Fluoropyridine: Known for its use in pharmaceuticals and agrochemicals.
3-Fluoropyridine: Similar in reactivity but with different substitution patterns affecting its chemical behavior.
4-Fluoropyridine: Used in the synthesis of various biologically active compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(17)14-7-6(9(15)16)4-5-13-8(7)12/h4-5H,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDKVRGIXDBQRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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